N-Myristoyl-L-serine sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

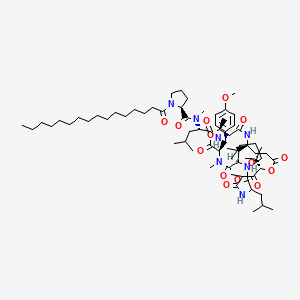

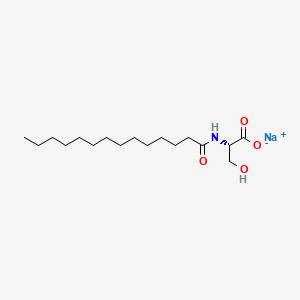

N-Myristoyl-L-serine sodium salt is a chemical compound with the molecular formula C17H32NNaO4 and a molecular weight of 337.43 . It is also known by other synonyms such as n-(1-oxotetradecyl)-l-serine monosodium salt, n-tetradecanoyl-serine mono sodium salt, and N-Myristoyl-L-Serine Sodium . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of this compound involves a process known as N-myristoylation. This is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The enzyme responsible for this process is N-myristoyltransferase (NMT), a ubiquitous enzyme in eukaryotes . NMT catalyzes the transfer of myristic acid from myristoyl-CoA to the N-terminal amino acid of the target protein, resulting in the fatty acid being amide-bonded to the α-amino group of the amino acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H32NNaO4 . Unfortunately, the specific details about the molecular structure such as bond lengths and angles are not available in the retrieved sources.Chemical Reactions Analysis

N-myristoylation is a chemical reaction that involves the attachment of a 14-carbon fatty acid, myristate, to the N-terminal glycine of proteins . This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT) and occurs co-translationally . The attachment of the myristoyl group increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .作用機序

The mechanism of action of N-Myristoyl-L-serine sodium salt is primarily based on the process of N-myristoylation. The attachment of a myristoyl group to proteins increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners . This process is crucial for various biological functions, including signal transduction, cellular localization, and oncogenesis .

将来の方向性

N-myristoylation, the process involved in the synthesis of N-Myristoyl-L-serine sodium salt, has been recognized as a significant protein modification in regulating cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . Future research could focus on further understanding the role of myristoylation in these processes and its potential applications in translational medicine .

特性

IUPAC Name |

sodium;(2S)-3-hydroxy-2-(tetradecanoylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22;/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22);/q;+1/p-1/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQLUQZODYWBPR-RSAXXLAASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)

![2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride](/img/structure/B589716.png)

![4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid](/img/structure/B589730.png)